(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide
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Overview
Description
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes dibromo, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetyl chloride to form 2-(2,4-dibromo-5-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-methoxyaniline to yield the corresponding amide. The final step involves the condensation of this amide with (E)-3-amino-3-butenoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-5-methylphenol: Shares the dibromo and methylphenol groups.
4-Methoxyaniline: Contains the methoxy and aniline groups.
(E)-3-Amino-3-butenoic acid: Similar backbone structure.
Uniqueness
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21Br2N3O4 |
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Molecular Weight |
527.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C20H21Br2N3O4/c1-12-8-18(17(22)10-16(12)21)29-11-20(27)25-24-13(2)9-19(26)23-14-4-6-15(28-3)7-5-14/h4-8,10H,9,11H2,1-3H3,(H,23,26)(H,25,27)/b24-13+ |
InChI Key |
OSHUKMIUXGFTKB-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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